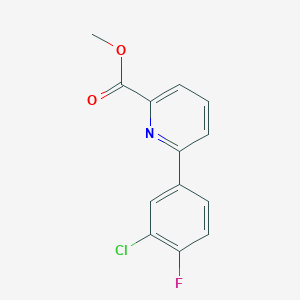

Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate

CAS No.: 1393442-53-9

Cat. No.: VC2874271

Molecular Formula: C13H9ClFNO2

Molecular Weight: 265.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1393442-53-9 |

|---|---|

| Molecular Formula | C13H9ClFNO2 |

| Molecular Weight | 265.67 g/mol |

| IUPAC Name | methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C13H9ClFNO2/c1-18-13(17)12-4-2-3-11(16-12)8-5-6-10(15)9(14)7-8/h2-7H,1H3 |

| Standard InChI Key | YNPARECUCAOADO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC(=N1)C2=CC(=C(C=C2)F)Cl |

| Canonical SMILES | COC(=O)C1=CC=CC(=N1)C2=CC(=C(C=C2)F)Cl |

Introduction

Chemical Properties and Structure

Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate (CAS No. 1393442-53-9) belongs to the class of substituted pyridines with a carboxylate functional group. Its molecular structure consists of a pyridine ring with a methyl carboxylate group at the 2-position and a 3-chloro-4-fluorophenyl substituent at the 6-position. The compound has a molecular formula of C13H9ClFNO2 and a molecular weight of 265.67 g/mol.

The structural characteristics of this compound can be better understood through its International Chemical Identifier (InChI): InChI=1S/C13H9ClFNO2/c1-18-13(17)12-4-2-3-11(16-12)8-5-6-10(15)9(14)7-8/h2-7H,1H3. This identifier provides a standardized representation of the molecule's connectivity and stereochemistry.

Physical Properties

The physical properties of Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate are important considerations for its synthesis, purification, and formulation for various applications. While specific data for this exact compound is limited, we can draw some inferences from related pyridine carboxylate esters. For comparison, methyl 6-methylpyridine-2-carboxylate, which shares the same methyl pyridine-2-carboxylate core structure but with different substituents, has a melting point of 18°C and a boiling point of 242°C.

Table 1: Physical and Chemical Properties of Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate

| Property | Value |

|---|---|

| CAS Number | 1393442-53-9 |

| Molecular Formula | C13H9ClFNO2 |

| Molecular Weight | 265.67 g/mol |

| IUPAC Name | methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate |

| Appearance | Not specifically reported, likely a crystalline solid |

| Solubility | Likely soluble in organic solvents like dichloromethane, methanol, and DMSO |

Synthesis Methods

The synthesis of Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate typically involves multi-step organic reactions designed to form the pyridine ring and introduce the appropriate substituents at specific positions. Modern synthetic approaches often utilize continuous flow reactors to ensure consistent reaction conditions and high yields, which is particularly important for scale-up and industrial production.

Alternative Synthetic Approaches

Based on the synthesis of related compounds, alternative approaches might include:

-

Starting with a trichloropyridine derivative, similar to the preparation of 4,5,6-trichloropyridine-2-carboxylate described in patent literature, followed by selective substitution reactions.

-

Direct functionalization of a simpler pyridine-2-carboxylate through directed metalation and subsequent coupling reactions.

Applications

Agricultural Applications

In agricultural settings, Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate has shown promise, particularly when used in combination with other herbicides. Research has highlighted its synergistic effects in controlling undesirable vegetation, suggesting potential applications in agrochemical formulations.

Similar pyridine carboxylate derivatives have been patented for use as herbicides, providing precedent for this application. For example, 6-aryl-4-aminopicolinates, which share some structural similarities with our compound of interest, have been documented as herbicides.

Structure-Activity Relationships and Related Compounds

Understanding the structure-activity relationships of Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate and its structural analogs can provide valuable insights into optimizing its properties for specific applications.

Related Compounds

Several related compounds have been described in the literature, including:

-

Methyl 4-amino-3-chloro-6-(2-fluorophenyl)pyridine-2-carboxylate - This compound shares the pyridine-2-carboxylate core with a fluorophenyl substituent but has a different substitution pattern.

-

Methyl 4-amino-3-chloro-6-(4-biphenyl)pyridine-2-carboxylate - A related compound with a biphenyl substituent instead of the fluorophenyl group.

-

Methyl 6-methylpyridine-2-carboxylate - A simpler analog with just a methyl group at the 6-position of the pyridine ring.

Effects of Structural Modifications

The impact of various structural modifications can be inferred from data on related compounds:

-

Position of halogen substitutions - The 3-chloro-4-fluoro substitution pattern on the phenyl ring in our compound of interest likely contributes to its specific biological activities. Changes in the position or identity of these halogens can significantly alter the compound's properties and activity profile.

-

Pyridine ring substitutions - The presence of additional substituents on the pyridine ring, as seen in some of the related compounds, can modify the electronic properties of the molecule and its interactions with biological targets.

-

Carboxylate modifications - The methyl ester can be modified to other esters or converted to an amide, which might affect solubility, metabolic stability, and target binding.

Table 2: Comparison of Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate with Related Compounds

| Compound | Structural Differences | Potential Impact on Activity |

|---|---|---|

| Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate | Reference compound | Baseline activity |

| Methyl 4-amino-3-chloro-6-(2-fluorophenyl)pyridine-2-carboxylate | Different halogen position, additional amino group | Modified binding profile, potentially altered selectivity |

| Methyl 4-amino-3-chloro-6-(4-biphenyl)pyridine-2-carboxylate | Biphenyl instead of fluorophenyl, additional amino group | Increased lipophilicity, potentially enhanced binding to hydrophobic pockets |

| Methyl 6-methylpyridine-2-carboxylate | Simple methyl substituent | Reduced steric bulk, likely decreased specific binding interactions |

Analytical Characterization

The analytical characterization of Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate is essential for confirming its structure, assessing its purity, and validating its identity in research and development contexts.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be valuable for assessing the purity of synthesized Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate and monitoring reactions during its synthesis. The development of validated analytical methods would be essential for quality control in both research and potential commercial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume